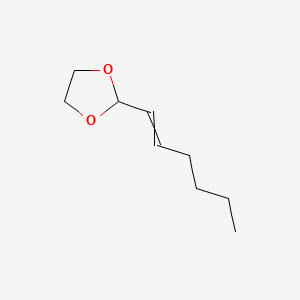
1,3-Dioxolane, 2-(1-hexenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hex-1-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of the hex-1-en-1-yl group introduces an unsaturated aliphatic chain, which can impart unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-en-1-yl)-1,3-dioxolane typically involves the reaction of hex-1-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(Hex-1-en-1-yl)-1,3-dioxolane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. Additionally, the use of heterogeneous acid catalysts, such as ion-exchange resins, can facilitate the separation and purification of the product.
化学反応の分析
Types of Reactions
2-(Hex-1-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the dioxolane ring can lead to the formation of diols. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.
Substitution: The unsaturated hex-1-en-1-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides. For example, the addition of bromine can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride or hydrogen bromide in acetic acid.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(Hex-1-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can be easily removed under acidic conditions to regenerate the carbonyl functionality.
Biology: Investigated for its potential as a bioactive compound. The unsaturated aliphatic chain may interact with biological targets, leading to various biological effects.
Medicine: Explored for its potential use in drug delivery systems. The dioxolane ring can enhance the stability and solubility of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins. The compound can act as a cross-linking agent, improving the mechanical properties of the materials.
作用機序
The mechanism of action of 2-(Hex-1-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can form hydrogen bonds with biological macromolecules, while the hex-1-en-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Hex-1-en-1-yl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a dioxolane ring.
Hex-1-en-1-yl acetate: Contains an acetate group instead of a dioxolane ring.
1-Ethenyl-2-(hex-1-en-1-yl)cyclopropane: Contains a cyclopropane ring instead of a dioxolane ring.
Uniqueness
2-(Hex-1-en-1-yl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the unsaturated hex-1-en-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
2-hex-1-enyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-9-10-7-8-11-9/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
QHZSAMUNTCMCCD-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


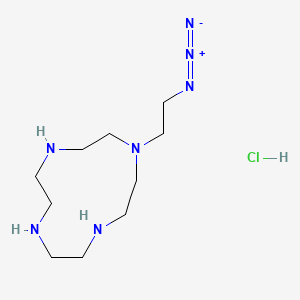
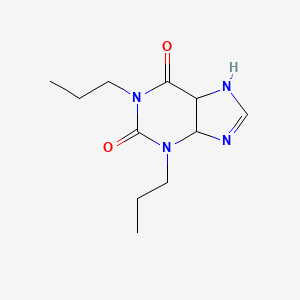

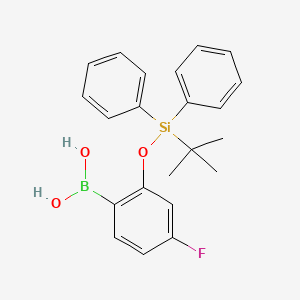
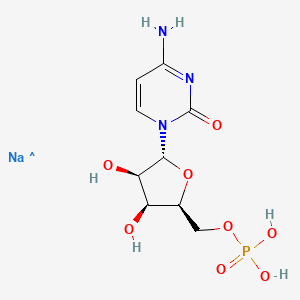
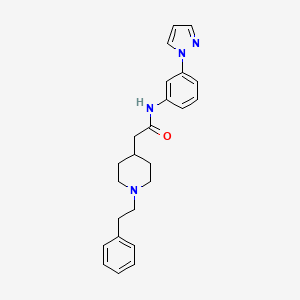
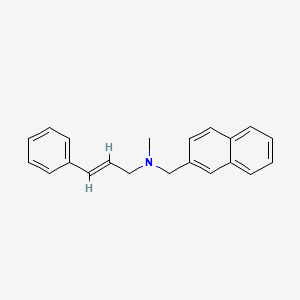
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)

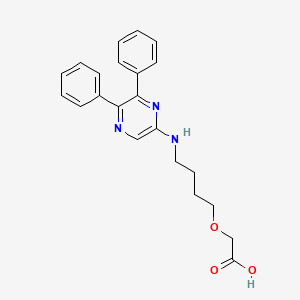
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
